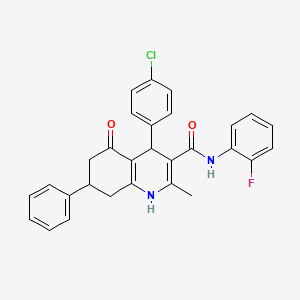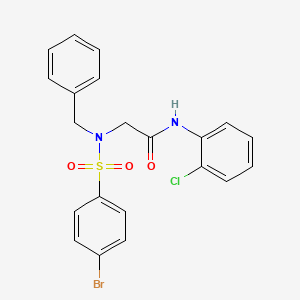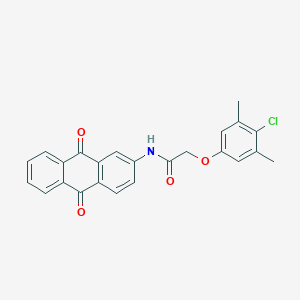![molecular formula C23H22N6O2 B11639472 2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-2-éthyl-3-méthyl est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé est caractérisé par sa structure unique, qui comprend un noyau pyrido[1,2-a]benzimidazole, substitué par divers groupes fonctionnels tels que les groupes éthyle, méthyle, nitrophényle et amino. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-2-éthyl-3-méthyl implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend la réaction du 2-aminobenzimidazole avec un dérivé de cétone insaturé en conditions de catalyse basique. Cette réaction se déroule en plusieurs étapes, notamment l'addition nucléophile, la cyclisation et les modifications de groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction. Le choix des solvants, de la température et des conditions de pression sont des facteurs critiques pour optimiser le processus de synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-2-éthyl-3-méthyl subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes amino et méthyle, conduisant à la formation d'oxydes et de cétones correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en un groupe amino.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels tels que les halogènes peuvent être introduits.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et les agents halogénants tels que le brome. Les conditions de réaction telles que la température, le choix du solvant et le pH sont soigneusement contrôlées pour réaliser les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthyle peut produire une cétone, tandis que la réduction du groupe nitro peut produire un dérivé amino.
4. Applications de la recherche scientifique
Le 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-2-éthyl-3-méthyl a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de matériaux avancés et comme précurseur dans la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-2-éthyl-3-méthyl implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes font l'objet de recherches en cours.
Applications De Recherche Scientifique
2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitroanilinoethylamino group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-3-méthyl
- 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-aminophényl)amino]éthylamino)-2-éthyl-3-méthyl
Unicité
Le 4-cyanopyrido[1,2-a]benzimidazole-1-(2-[(4-nitrophényl)amino]éthylamino)-2-éthyl-3-méthyl est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C23H22N6O2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-1-[2-(4-nitroanilino)ethylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N6O2/c1-3-18-15(2)19(14-24)23-27-20-6-4-5-7-21(20)28(23)22(18)26-13-12-25-16-8-10-17(11-9-16)29(30)31/h4-11,25-26H,3,12-13H2,1-2H3 |
Clé InChI |
HVBUSTRLRGGOLC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCNC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)
![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)


![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
